molecular formula C11H6N4O4S B5529721 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5529721
M. Wt: 290.26 g/mol
InChI Key: CKKMUHNCERUBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and antiepileptic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This process can yield various derivatives, including ω-haloalkylthio thiadiazoles and symmetrical bis-thiadiazoles . The reaction conditions are optimized by altering the base used and the proportions of reagents, leading to tailored protocols for specific reactivity and purification needs .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chromatography for purification and NMR spectroscopy for characterization are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a thiadiazole ring and an isoindole-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c1-5-12-13-11(20-5)14-9(16)7-3-2-6(15(18)19)4-8(7)10(14)17/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKMUHNCERUBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.